2-Methylquinoline-4-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methylquinoline-4-carboximidamide |
InChI |
InChI=1S/C11H11N3/c1-7-6-9(11(12)13)8-4-2-3-5-10(8)14-7/h2-6H,1H3,(H3,12,13) |
InChI Key |
HFFYURJFKJRNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylquinoline 4 Carboximidamide and Analogous Architectures
Classical and Established Synthetic Approaches to Quinoline (B57606) Core Structures
The construction of the fundamental quinoline ring system has been extensively studied for over a century, leading to a host of named reactions that remain relevant in modern organic synthesis. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.
Doebner Reaction and its Byproducts in 2-Methylquinoline-4-carboxylic Acid Synthesis
The Doebner reaction provides a direct route to quinoline-4-carboxylic acids. Specifically, for the synthesis of 2-methylquinoline-4-carboxylic acid, the reaction involves the condensation of an aniline (B41778), pyruvic acid, and an aldehyde. researchgate.netmasterorganicchemistry.com However, a notable variation for synthesizing 2-methylquinoline-4-carboxylic acid derivatives involves the reaction of just an aromatic amine and pyruvic acid in ethanol (B145695). organicreactions.orgsci-hub.setandfonline.comresearchgate.net This reaction proceeds by stirring the reactants until a precipitate of the product forms. sci-hub.se
The proposed mechanism suggests that two molecules of pyruvic acid first condense. The aromatic amine then attacks this intermediate via a 1,4-addition, followed by an intermolecular cyclization and subsequent decarboxylation to yield the 2-methylquinoline-4-carboxylic acid. researchgate.net The order in which the reactants are mixed can be crucial in determining the final product. sci-hub.se For instance, allowing pyruvic acid and an aldehyde to react before the addition of the aromatic amine can lead to different quinoline products. sci-hub.se
A significant finding in the Doebner reaction is the formation of byproducts. Research has identified that in addition to the expected quinoline-4-carboxylic acids, 3-arylamino-dihydropyrrol-2-ones can also be formed as a four-component product. sci-hub.se The yield of the desired 2-methylquinoline-4-carboxylic acid can be affected by the formation of these and other byproducts, although the product often precipitates with high purity. sci-hub.setandfonline.com Studies have shown that aniline derivatives with electron-donating groups are particularly effective for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives in ethanol. organicreactions.orgsci-hub.setandfonline.com
From the key intermediate, 2-methylquinoline-4-carboxylic acid, the path to 2-Methylquinoline-4-carboximidamide involves further transformations. One route is the conversion of the carboxylic acid to the corresponding primary amide, 2-methylquinoline-4-carboxamide (B101038). This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with a reagent like thionyl chloride, followed by reaction with ammonia (B1221849). researchgate.net The resulting amide can then be dehydrated using various reagents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) to yield 2-methylquinoline-4-carbonitrile (B1297338). masterorganicchemistry.comorgoreview.comresearchgate.net
The Pinner reaction is a classical method for converting nitriles into imidates, which can then be treated with ammonia or an amine to form the corresponding amidine (carboximidamide). wikipedia.orgresearchgate.netwikipedia.orgorganic-chemistry.org This reaction is typically acid-catalyzed and carried out under anhydrous conditions. researchgate.netwikipedia.org Therefore, reacting 2-methylquinoline-4-carbonitrile with an alcohol in the presence of an acid like hydrogen chloride would form the Pinner salt (an imino ester salt), which upon treatment with ammonia, would yield the target compound, this compound. researchgate.netwikipedia.org
| Reactants | Reagents/Conditions | Product | Notes |
| Aniline, Pyruvic Acid | Ethanol, Stirring | 2-Methylquinoline-4-carboxylic acid | Yields can be moderate due to byproduct formation. sci-hub.setandfonline.com |
| 2-Methylquinoline-4-carboxylic acid | 1. SOCl₂2. NH₃ | 2-Methylquinoline-4-carboxamide | Two-step conversion via the acyl chloride. researchgate.net |
| 2-Methylquinoline-4-carboxamide | P₂O₅ or POCl₃ or SOCl₂ | 2-Methylquinoline-4-carbonitrile | Dehydration of the primary amide. orgoreview.comresearchgate.net |
| 2-Methylquinoline-4-carbonitrile | 1. Alcohol, HCl (anhydrous)2. Ammonia | This compound | Pinner reaction followed by ammonolysis. wikipedia.orgresearchgate.netwikipedia.org |
Gould-Jacobs Synthesis for Quinoline-4-ones
The Gould-Jacobs reaction is a versatile method for preparing quinoline-4-ones and 4-hydroxyquinolines. mdpi.comwikipedia.org The process begins with the condensation of an aniline with an ethoxymethylenemalonic ester. mdpi.comablelab.eu The resulting anilidomethylenemalonic ester undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comrsc.org This intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent hydrolysis (saponification) of the ester group and decarboxylation yields the corresponding 4-hydroxyquinoline. mdpi.comwikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta position. wikipedia.org
| Starting Materials | Key Steps | Final Product Type |
| Aniline, Diethyl ethoxymethylenemalonate | Condensation, Thermal cyclization, Saponification, Decarboxylation | 4-Hydroxyquinoline |
| Substituted Anilines, Malonic esters | Condensation, Cyclization | Substituted Quinolin-4-ones |
Friedländer Condensation for Quinoline Derivatives
Discovered by Paul Friedländer in 1882, this synthesis involves the condensation of an o-amino-substituted aromatic aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgwikipedia.orgresearchgate.netjk-sci.com The reaction, which can be catalyzed by either acid or base, proceeds through a condensation followed by a cyclodehydration to yield the quinoline derivative. organicreactions.orgwikipedia.orgjk-sci.com The simplicity and availability of starting materials make the Friedländer synthesis a valuable tool in heterocyclic chemistry. jk-sci.com Two primary mechanistic pathways are proposed: one beginning with an aldol (B89426) condensation and the other with the formation of a Schiff base, both ultimately leading to the cyclized quinoline product. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| o-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline organicreactions.org |
| o-Aminoaryl aldehyde/ketone | Aldehyde/ketone with α-methylene | Acid or Base | Substituted Quinoline wikipedia.orgjk-sci.com |
Skraup and Doebner-von Miller Reactions
The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is known for being vigorous. organic-chemistry.org
The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst. wikipedia.orgacs.org This method is also referred to as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.orgacs.org If the α,β-unsaturated carbonyl is generated in situ from an aldol condensation, it is known as the Beyer method. wikipedia.org The mechanism of these reactions has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. nih.gov
| Reaction Name | Key Reactants | Key Reagents | Product Type |
| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline wikipedia.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (e.g., Lewis or Brønsted acids) | Substituted Quinoline wikipedia.orgacs.org |
Conrad-Limpach and Pfitzinger Cyclizations
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org The reaction proceeds via a Schiff base intermediate. wikipedia.org The regioselectivity of the reaction can be temperature-dependent, leading to different isomers under kinetic versus thermodynamic control. youtube.com High temperatures, often around 250 °C, are typically required for the cyclization step. wikipedia.org
The Pfitzinger reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. organicreactions.orgwikipedia.org The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration afford the final quinoline product. organicreactions.orgwikipedia.org
| Reaction Name | Reactant 1 | Reactant 2 | Product Type |
| Conrad-Limpach Synthesis | Aniline | β-Ketoester | 4-Hydroxyquinoline wikipedia.org |
| Pfitzinger Reaction | Isatin | Carbonyl compound | Quinoline-4-carboxylic acid organicreactions.orgwikipedia.org |
Modern and Green Chemistry Approaches for Quinoline Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for quinoline synthesis. tandfonline.comacs.orgnih.govresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. nih.govresearchgate.net Key strategies include the use of microwave irradiation, ultrasound assistance, and the development of one-pot multicomponent reactions. nih.govresearchgate.net
Microwave-assisted synthesis has been shown to dramatically shorten reaction times and often improve yields for several classical quinoline syntheses, including the Gould-Jacobs and Friedländer reactions. ablelab.eujk-sci.comtandfonline.com For example, the Gould-Jacobs reaction, which traditionally requires high temperatures for extended periods, can be significantly accelerated with microwave heating. ablelab.eu Similarly, microwave irradiation has been successfully applied to the Pfitzinger reaction to produce quinoline-4-carboxylic acid derivatives. researchgate.net
Ultrasound irradiation is another energy-efficient technique that has been applied to quinoline synthesis. It can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are inherently greener as they reduce the need for purification of intermediates and minimize solvent waste. nih.gov Many modern quinoline syntheses are designed as multicomponent reactions, which further enhances their efficiency and atom economy. acs.org The use of environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts are also key features of modern green approaches to quinoline synthesis. tandfonline.comacs.org
| Green Approach | Key Feature | Application in Quinoline Synthesis |
| Microwave Irradiation | Rapid heating, shorter reaction times | Gould-Jacobs, Friedländer, Pfitzinger reactions ablelab.eujk-sci.comtandfonline.comresearchgate.net |
| Ultrasound Assistance | Energy efficiency, enhanced reaction rates | General quinoline synthesis |
| One-Pot/Multicomponent Reactions | Reduced waste, improved efficiency | Doebner and Friedländer-type reactions nih.gov |
| Green Solvents/Catalysts | Reduced environmental impact | Use of water, ionic liquids, and recyclable catalysts tandfonline.comacs.org |
Transition Metal-Catalyzed Oxidative Annulation Strategies
Transition metal catalysis stands as a cornerstone for the efficient synthesis of quinoline derivatives. These methods often proceed via oxidative annulation, a process that involves the formation of C–C and C–N bonds in a single operation, typically through C–H bond activation. This approach is characterized by high atom economy and allows for the construction of complex quinoline scaffolds from readily available starting materials. ias.ac.in Key metals in this field include rhodium, ruthenium, copper, and gold, each offering unique catalytic activities and substrate scopes.
Rhodium-Catalyzed C–H Activation
Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for the synthesis of substituted quinolines and related N-heterocycles like isoquinolones. nih.govrsc.org These reactions typically involve the oxidative annulation of a substrate containing a directing group (such as an imide, pyridine (B92270), or hydroxamate) with a coupling partner, most commonly an alkyne. nih.govrsc.orgnih.govnih.gov The catalyst, often a rhodium(III) complex like [Cp*RhCl2]2, facilitates the C–H activation of the aryl precursor, followed by insertion of the alkyne and reductive elimination to form the quinoline ring. An external oxidant, frequently a copper(II) salt like Cu(OAc)₂, is required to regenerate the active Rh(III) catalyst. nih.gov This strategy has been successfully applied to the synthesis of 2-substituted quinolines by reacting imidamides with cyclopropanols, where the cyclopropanol (B106826) serves as a three-carbon synthon. researchgate.net
Table 1: Rhodium-Catalyzed Synthesis of Quinoline Analogs
| Catalyst System | Substrates | Coupling Partner | Oxidant | Product Type | Ref |
|---|---|---|---|---|---|
[Cp*RhCl2]2 / CsOAc |
Imidamides | Cyclopropanols | Cu(OAc)2 |
2-Substituted Quinolines | researchgate.net |
[Cp*RhCl2]2 |
Functionalized Pyridines | Alkynes | Cu(OAc)2 |
Substituted Quinolines | nih.gov |
[Cp*RhCl2]2 |
Benzoylhydrazines | Alkynes | Internal | Isoquinolones | rsc.org |
[CptRhCl2]2 |
O-pivaloyl benzhydroxamic acids | Propene | Ag2CO3 |
4-Methyl-dihydroisoquinolones | nih.gov |
Ruthenium-Catalyzed Annulation
Ruthenium catalysts offer a versatile and efficient alternative for constructing the quinoline skeleton. rsc.org One notable method involves the ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation of enaminones with anthranils. rsc.orgrsc.org This approach, often utilizing catalysts like [(p-cymene)RuCl2]2, provides an alternative to traditional methods that typically rely on anilines as starting materials. rsc.orgrsc.org The reaction proceeds efficiently under simple conditions to yield 3-arylformyl substituted quinoline derivatives in good yields. rsc.orgrsc.org Another powerful strategy is the three-component deaminative coupling of anilines, aldehydes, and allylamines, catalyzed by a Ru-H complex, which furnishes 2,3-disubstituted quinolines in a step-efficient manner. nih.gov More recently, ruthenium/O₂-catalyzed oxidative annulation has been developed for π-conjugated fused quinolinium derivatives, using molecular oxygen as a clean and economical oxidant. acs.org
Table 2: Ruthenium-Catalyzed Synthesis of Quinolines
| Catalyst | Substrates | Key Transformation | Product Type | Ref |
|---|---|---|---|---|
[(p-cymene)RuCl2]2 / HOAc |
Enaminones, Anthranils | Aza-Michael addition / Intramolecular annulation | 3-Substituted Quinolines | rsc.orgrsc.org |
(PCy3)2(CO)RuHCl |
Anilines, Aldehydes, Allylamines | Three-component deaminative coupling | 2,3-Disubstituted Quinolines | nih.gov |
[RuCl2(p-cymene)]2 |
Anilines, N-allylic compounds | Cascade amine exchange / Heteroannulation | Substituted Quinolines | knu.ac.kr |
| Ruthenium Catalyst | Imidazo[1,5-a]quinolin-2-ium salts, Alkynes | Oxidative C–H activation / Alkyne annulation | Fused Imidazo[1,5-a]quinolin-2-ium derivatives | acs.org |
Copper-Mediated Cyclizations
Copper-catalyzed reactions represent an economical and practical approach to quinoline synthesis. These methods often leverage copper's ability to facilitate C-H functionalization and subsequent C-C or C-N bond formation. ias.ac.in A direct amidation of 2-methylquinolines with various amines has been achieved using a copper catalyst and molecular oxygen as the oxidant, providing a straightforward route to aromatic amides. rsc.org Copper(I) catalysts have also been employed in the cross-dehydrogenative coupling (CDC) of 8-methylquinoline (B175542) with methyl ketones to produce (E)-(quinolin-8-yl)enones. nih.gov Furthermore, copper-catalyzed protocols enable the switchable and selective synthesis of quinolin-2-ones and quinoline-2,4-diones from alkyne-tethered α-bromocarbonyls under mild conditions. rsc.org
Table 3: Copper-Mediated Synthesis of Quinoline Derivatives
| Catalyst | Substrates | Reagents/Oxidant | Product Type | Ref |
|---|---|---|---|---|
| Copper Catalyst | 2-Methylquinolines, Amines | O2 |
Aromatic Amides | rsc.org |
| Copper(I) Catalyst | 8-Methylquinoline, Methyl Ketones | tBuOOH |
(E)-(Quinolin-8-yl)enones | nih.gov |
| Copper Catalyst | Alkyne-tethered α-bromocarbonyls | Switchable conditions | Quinolin-2-ones or Quinoline-2,4-diones | rsc.org |
CuBr |
Anilines, Aldehydes | O2 |
Substituted Quinolines | ias.ac.in |
Gold-Catalyzed Methodologies
Gold catalysis has significantly advanced the field of quinoline synthesis, offering mild reaction conditions, high functional group tolerance, and access to challenging substitution patterns. rsc.orgresearchgate.net Both Au(I) and Au(III) complexes are effective catalysts for a variety of intermolecular annulation and intramolecular cyclization reactions. rsc.org A common strategy involves the intermolecular cyclization of 2-aminoaryl carbonyls with internal alkynes, often catalyzed by a (PPh3)AuCl/AgOTf system, to produce polyfunctionalized quinolines in high yields. acs.org Gold-catalyzed methodologies also include the annulation of aniline derivatives with carbonyl compounds or alkynes, and annulations based on A³-coupling reactions (aldehyde–alkyne–amine). rsc.orgrsc.org These versatile methods highlight gold's utility in constructing the core quinoline structure through efficient cascade protocols. nih.gov
Table 4: Gold-Catalyzed Synthesis of Quinolines
| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Product Type | Ref |
|---|---|---|---|---|---|
(PPh3)AuCl / AgOTf |
2-Aminoaryl Carbonyls | Internal Alkynes | Intermolecular Cycloaddition | Polyfunctionalized Quinolines | acs.org |
| Gold Catalyst | Aniline Derivatives | Alkynes/Carbonyls | Intermolecular Annulation | Substituted Quinolines | rsc.orgrsc.org |
AuCl3 |
Azide-tethered internal alkynes | Nitriles | 6-endo-dig azide-yne cyclization / [3+2] cycloaddition | Oxazolo[4,5-c]quinolines | researchgate.net |
| Gold Catalyst | β-(2-aminophenyl)-α,β-ynones | Ynamides | [4+2] Annulation | 2-Amino-4-carbonylquinolines | rsc.org |
Photoredox Chemistry in Quinoline Scaffolding
Visible-light photoredox catalysis has become a powerful and sustainable strategy for organic synthesis, enabling the formation of quinoline scaffolds under exceptionally mild conditions. nih.govmdpi.com These reactions are initiated by a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)3) or an organic dye, which, upon light absorption, engages in single-electron transfer (SET) processes to generate radical intermediates. nih.govthieme-connect.de This approach allows for the development of novel multi-component reactions for the rapid assembly of complex molecules. For instance, a three-component reaction of β-aminoacrylates, bromomalonates, and electron-deficient olefins can produce highly substituted quinolines. thieme-connect.de Photochemical methods also facilitate direct C-H functionalization, such as the hydroxyalkylation of quinolines using acyl radicals generated from 4-acyl-1,4-dihydropyridines, avoiding the need for external oxidants. nih.gov
Table 5: Photoredox-Catalyzed Synthesis of Quinolines
| Photocatalyst | Substrates | Key Transformation | Light Source | Product Type | Ref |
|---|---|---|---|---|---|
fac-Ir(ppy)3 |
β-aminoacrylates, bromomalonates, maleimides | Three-component radical cascade | Blue Light | Tetrahydroquinolines/Quinolines | thieme-connect.de |
Fe(phen)Cl3·H2O |
Quinoline, Carboxylic Acids | Decarboxylative Hydroxyalkylation | 410–456 nm LEDs | 4-Hydroxyalkyl Quinolines | mdpi.com |
| None (direct irradiation) | 4-Acyl-1,4-dihydropyridines, Quinolines | Radical C-H Hydroxyalkylation | Blue Light | Hydroxyalkylated Quinolines | nih.gov |
| Anthraquinone | 2-Aminobenzyl alcohols, Secondary alcohols | Oxidative Cyclization | Visible Light | Substituted Quinolines | organic-chemistry.org |
Microwave and Ultrasound-Assisted Synthesis
The application of alternative energy sources like microwave (MW) irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinolines. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, resulting in dramatic reductions in reaction times, often from hours to minutes, and frequently leading to higher product yields and purity compared to conventional heating methods. nih.govfrontiersin.org Numerous classical named reactions for quinoline synthesis, such as the Doebner, Pfitzinger, and Friedländer reactions, as well as modern multi-component syntheses, have been successfully adapted to microwave conditions. nih.govlew.roresearchgate.net For example, a one-pot, three-component domino reaction to form functionalized quinolines was completed in just two minutes under microwave irradiation, a significant improvement over the 4-7 hours required conventionally. nih.gov Ultrasound-assisted synthesis, while less common for quinolines, also offers an alternative energy source that can promote reactions through acoustic cavitation. researchgate.net
Table 6: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolines
| Reaction Type | Conditions | Reaction Time | Yield | Ref |
|---|---|---|---|---|
| Multi-component (Domino) | Microwave (Neat) | 2 min | ~85-95% | nih.gov |
| Conventional | 4-7 h | ~75-85% | nih.gov | |
| Pfitzinger Reaction | Microwave | 10-15 min | High | researchgate.net |
| Conventional | Several hours | Moderate | researchgate.net | |
| Three-component Synthesis | Microwave (120°C) | 120 min | ~50-70% | lew.ro |
| Conventional (Reflux) | 12 days | <2% | lew.ro |
One-Pot Synthesis Strategies for Quinoline Derivatives
One-pot multicomponent reactions (MCRs) have become a cornerstone in the efficient synthesis of quinoline derivatives. rsc.orgrsc.org These strategies offer significant advantages, including high atom economy, reduced reaction times, and the ability to generate complex molecules from simple starting materials in a single step. rsc.orgthieme-connect.com Several named reactions, such as the Doebner-von Miller, Skraup, and Friedländer syntheses, are classic examples, though modern variations continue to be developed. sci-hub.se
A common and versatile approach involves the reaction of anilines with various precursors. For instance, the reaction of anilines with ethyl vinyl ether in the presence of acetic acid provides a straightforward route to 2-methylquinolines. researchgate.net Another powerful method is the Doebner reaction, which utilizes anilines, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.senih.gov Interestingly, a variation of the Doebner reaction, reacting anilines with pyruvic acid in ethanol, has been found to selectively produce 2-methylquinoline-4-carboxylic acids, which are key precursors to the target molecule. sci-hub.se The order of reactant addition in the Doebner reaction can significantly influence the final product. sci-hub.se
Catalysis plays a crucial role in many of these one-pot syntheses. For example, bismuth(III) triflate has been used to catalyze the reaction between acetals, aromatic amines, and alkynes to produce quinolines under mild conditions. researchgate.net Copper-catalyzed reactions have also been employed, expanding the scope of accessible quinoline derivatives. rsc.org Furthermore, metal-free approaches are gaining traction, such as the use of N-iodosuccinimide to facilitate the functionalization of C(sp3)–H bonds in the synthesis of quinolines from 2-styrylanilines and 2-methylquinolines. nih.govacs.org
The following table summarizes some of the one-pot strategies for quinoline synthesis:
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | - | Quinoline-4-carboxylic acids |
| Modified Doebner | Aniline, Pyruvic Acid | Ethanol | 2-Methylquinoline-4-carboxylic acids |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl compound | Base or Acid | Quinolines |
| Combes Synthesis | Aniline, β-Diketone | Acid | 2,4-Substituted quinolines |
| Conrad–Limpach Synthesis | Aniline, β-Ketoester | - | 4-Hydroxyquinolines |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing agent | - | Quinolines |
Formation of the Carboximidamide Moiety
The carboximidamide functional group, also known as an amidine, is a key feature of the target molecule. Its synthesis can be approached through several distinct chemical transformations.
Condensation Reactions with Aminoguanidine (B1677879) and Related Precursors
A prevalent method for the formation of carboximidamides involves the condensation of a suitable carbonyl compound or its derivative with aminoguanidine. nih.gov Aminoguanidine bicarbonate is a common and stable reagent for this purpose. ijisrt.comorgsyn.org The reaction typically proceeds by treating an intermediate, such as an aldehyde, with aminoguanidine hydrochloride or bicarbonate in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.govyoutube.com This method has been successfully used to synthesize a variety of aminoguanidine derivatives with potential biological activities. nih.gov
Nucleophilic Attack on Carbonitrile Functions for Imidamide Formation
The direct nucleophilic addition of an amine to a nitrile (carbonitrile) is an atom-economical route to amidines. mdpi.com However, this reaction often requires activation of the nitrile, especially for unactivated nitriles, which can be achieved using Lewis acids or by employing high temperatures and pressures. mdpi.com The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of anhydrous HCl, forms an imidate intermediate that can then react with an amine to yield the corresponding amidine. semanticscholar.org More recent methods have focused on the use of transition metal catalysts, such as copper and palladium, to facilitate the addition of amines to nitriles under milder conditions. mdpi.com
Derivatization from Quinoline-4-carboxylic Acid and its Hydrazide
A highly relevant pathway to this compound starts from the corresponding 2-methylquinoline-4-carboxylic acid. This carboxylic acid can be activated, for example, by conversion to its acyl chloride using thionyl chloride. semanticscholar.orgnih.govmdpi.com The activated acyl chloride can then be reacted with a suitable nitrogen source.
Alternatively, the carboxylic acid can be converted to its hydrazide derivative, 2-methylquinoline-4-carboxylic acid hydrazide. This is typically achieved by refluxing the corresponding methyl or ethyl ester of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol (B129727). chemicalbook.com The resulting hydrazide serves as a versatile intermediate for further elaboration into the carboximidamide.
Integrated Synthetic Pathways for the this compound Scaffold
The synthesis of the final target molecule, this compound, requires a combination of the methodologies discussed above in a logical, stepwise sequence.
Stepwise Assembly Strategies
A common and practical approach involves a multi-step synthesis. The initial step is typically the formation of the quinoline ring system, followed by the installation and modification of the functional group at the 4-position.
A representative stepwise synthesis would proceed as follows:
Synthesis of 2-Methylquinoline-4-carboxylic Acid: This can be efficiently achieved using the modified Doebner reaction, where an appropriately substituted aniline is reacted with pyruvic acid in ethanol. sci-hub.se
Esterification: The resulting carboxylic acid is often converted to its methyl or ethyl ester to facilitate subsequent reactions. This can be done using standard esterification conditions, such as reacting the acid with methanol or ethanol in the presence of a catalytic amount of strong acid.
Formation of the Hydrazide: The ester is then treated with hydrazine hydrate to form 2-methylquinoline-4-carboxylic acid hydrazide. chemicalbook.com
Formation of the Carboximidamide: The final step involves the conversion of the hydrazide to the carboximidamide. While direct conversion methods exist, a more common approach involves further derivatization. For example, the hydrazide can be reacted with a reagent that will ultimately lead to the desired amidine functionality.
An alternative to the hydrazide route involves the direct conversion of the carboxylic acid. The acid can be activated to an acyl chloride, which is then reacted with an appropriate amine or ammonia equivalent under controlled conditions to form the carboxamide, which can then be further converted to the carboximidamide. semanticscholar.orgmdpi.com
Convergent Synthesis Routes
Convergent synthesis strategies for this compound and its analogs typically involve the initial, independent synthesis of a key intermediate, 2-methylquinoline-4-carboxylic acid, followed by its elaboration to the target carboximidamide functional group. This approach allows for flexibility and optimization of each reaction sequence separately.
The primary and most established route to the 2-methylquinoline-4-carboxylic acid core is the Pfitzinger reaction. wikipedia.orgresearchgate.net This reaction condenses isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com For the synthesis of the 2-methyl derivative, acetone (B3395972) serves as the ideal carbonyl partner. The reaction proceeds via the base-catalyzed hydrolysis of isatin to form an isatinic acid salt, which then condenses with acetone. Subsequent intramolecular cyclization and dehydration yield the desired 2-methylquinoline-4-carboxylic acid. wikipedia.orgresearchgate.net Yields for this transformation are reported to be favorable. sciencemadness.org
An alternative method for accessing the quinoline-4-carboxylic acid scaffold is the Doebner reaction. sci-hub.seresearchgate.net This one-pot reaction involves an aromatic amine, an aldehyde, and pyruvic acid. sci-hub.se Interestingly, a variation of this reaction, where an aniline is simply stirred with two equivalents of pyruvic acid in ethanol, has been shown to produce 2-methylquinoline-4-carboxylic acid derivatives directly. sci-hub.se
Once the 2-methylquinoline-4-carboxylic acid intermediate is secured, the next phase involves the construction of the carboximidamide moiety. A common pathway proceeds through the corresponding primary amide (2-methylquinoline-4-carboxamide). The carboxylic acid can be converted to an activated form, such as an acyl chloride (e.g., using thionyl chloride) or an ester, which is then treated with ammonia or an ammonia equivalent. semanticscholar.org The resulting 2-methylquinoline-4-carboxamide can then be transformed into the target this compound through various methods, such as treatment with dehydrating agents to form a nitrile followed by addition of an amine, or via reaction with imidoyl chloride forming reagents.
The table below summarizes a plausible convergent synthetic pathway.
Table 1: Convergent Synthesis Pathway for this compound
| Step | Reaction | Reactants | Key Reagents/Conditions | Product |
| 1 | Pfitzinger Reaction | Isatin, Acetone | Potassium Hydroxide (KOH), Ethanol, Reflux | 2-Methylquinoline-4-carboxylic acid |
| 2 | Amide Formation | 2-Methylquinoline-4-carboxylic acid | 1. Thionyl chloride (SOCl₂) 2. Aqueous Ammonia (NH₃) | 2-Methylquinoline-4-carboxamide |
| 3 | Carboximidamide Formation | 2-Methylquinoline-4-carboxamide | Various (e.g., Pinner reaction precursors) | This compound |
Regioselective Considerations in Scaffold Construction
The synthesis of substituted quinolines often presents challenges related to regioselectivity, where the precise placement of substituents on the heterocyclic ring must be controlled. The choice of synthetic method is paramount in determining the isomeric purity of the final product.
Pfitzinger Reaction: The Pfitzinger reaction offers excellent regiochemical control when a symmetrical ketone like acetone is used to react with isatin, leading unambiguously to a 2-methyl-substituted quinoline. wikipedia.orgsciencemadness.org However, if an unsymmetrical ketone is employed, a mixture of regioisomers can be formed. The reaction mechanism involves the formation of an enamine or imine from the ring-opened isatin and the ketone; subsequent cyclization dictates the final substitution pattern. wikipedia.org
Doebner Reaction: In the Doebner reaction, the cyclization step onto the aniline ring can lead to different regioisomers if the aniline is substituted. For instance, with meta-substituted anilines, cyclization can occur at either of the ortho-positions relative to the amino group. Research has shown that the reaction is regioselective, with ring closure preferentially occurring at the position with less steric hindrance. sci-hub.se Furthermore, the electronic nature of the substituents on the aniline can influence the outcome. sci-hub.se
Table 2: Regioselectivity in Quinoline Synthesis
| Reaction | Substrates | Potential Issue | Controlling Factors | Outcome for this compound Synthesis |
| Pfitzinger Reaction | Isatin + Unsymmetrical Ketone | Formation of regioisomeric quinolines | Nature of the ketone's enolate | Not an issue when using symmetrical acetone |
| Doebner Reaction | Substituted Aniline + Pyruvic Acid | Formation of regioisomeric quinolines | Steric and electronic effects of aniline substituents | Regioselectivity is high; cyclization avoids steric hindrance |
| Friedländer Annulation | 2-Aminoaryl Ketone + α-Methylene Carbonyl Compound | Ambiguity in which carbonyl group participates in cyclization | Reaction conditions, catalyst choice nih.govnih.gov | Precise substrate choice is critical to avoid isomeric mixtures |
| Camps Cyclization | o-Acylaminoacetophenone | Formation of two constitutional isomers wikipedia.org | Reaction conditions (base, temperature) wikipedia.org | Yields a 4-hydroxyquinoline, requiring further functionalization |
Friedländer Annulation: This powerful method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov Regioselectivity becomes a critical consideration when both reactants have multiple reactive sites. For example, the reaction between a 2-aminoaryl ketone and an unsymmetrical β-dicarbonyl compound can potentially lead to different quinoline products. The choice of catalyst and reaction conditions can be tuned to favor the formation of a specific isomer. nih.govnih.gov
Camps Cyclization: The Camps cyclization of an o-acylaminoacetophenone in the presence of a base can yield two different hydroxyquinoline isomers. wikipedia.org The regiochemical outcome is determined by which of the two possible intramolecular aldol-type condensations occurs: the enolate formed from the acetophenone (B1666503) methyl group attacking the amide carbonyl, or the enolate of the N-acyl group attacking the acetophenone carbonyl. The ratio of the products is sensitive to the reaction conditions. wikipedia.org While this method produces a quinolone (or its hydroxyquinoline tautomer), it highlights the regiochemical challenges inherent in quinoline synthesis.
Reaction Mechanisms and Mechanistic Investigations of 2 Methylquinoline 4 Carboximidamide Synthesis and Transformations
Detailed Reaction Pathways of Quinoline (B57606) Core Formation
The formation of the 2-methylquinoline (B7769805) core, substituted at the 4-position, is efficiently achieved through classical named reactions, most notably the Doebner reaction. This method facilitates the construction of quinoline-4-carboxylic acids, which are key precursors to the target molecule. wikipedia.org
Cyclization Pathways
The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde (which is ultimately not incorporated into the 2-methylquinoline-4-carboxylic acid structure but facilitates the reaction), and pyruvic acid. wikipedia.org An alternative and more direct pathway for the specific synthesis of a 2-methylquinoline-4-carboxylic acid involves the reaction of an aniline with pyruvic acid, where pyruvic acid serves as the source for both the C2-methyl group and the C4-carboxyl group. sci-hub.se
Two primary mechanistic proposals exist for the cyclization in the Doebner reaction. wikipedia.org
Mechanism 1: Initial Aldol (B89426) Condensation. This pathway begins with the enol form of pyruvic acid undergoing an aldol condensation. This is followed by a nucleophilic Michael addition of the aniline. The subsequent intramolecular cyclization onto the aromatic ring is an electrophilic aromatic substitution, which, after proton shifts and dehydration, forms the quinoline ring. wikipedia.org
Mechanism 2: Initial Schiff Base Formation. An alternative pathway starts with the formation of a Schiff base (imine) from the reaction of the aniline and an aldehyde. This imine then reacts with the enol of pyruvic acid. The resulting adduct undergoes cyclization and subsequent aromatization to yield the quinoline product. wikipedia.orgacs.org In the variation using only aniline and pyruvic acid, the aniline can react with one molecule of pyruvic acid to form an imine, which then reacts with a second molecule of pyruvic acid enolate. sci-hub.se
Regardless of the initial steps, the key cyclization event is an intramolecular electrophilic attack on the electron-rich aniline ring, followed by rearomatization to form the stable heterocyclic system. The regioselectivity of this cyclization is influenced by the substituents on the aniline ring. sci-hub.se
Dehydration and Condensation Steps
Condensation and dehydration are fundamental to the quinoline core synthesis. In the Doebner reaction pathway, the initial formation of a Schiff base between the aniline and a carbonyl compound (either an aldehyde or pyruvic acid) involves the condensation and elimination of a water molecule. wikipedia.org
Following the intramolecular cyclization, the resulting dihydroquinoline intermediate must lose hydrogen to achieve the stable aromatic quinoline ring. This final step is an oxidative dehydration (aromatization). In many classical quinoline syntheses, an oxidizing agent is explicitly added. However, in the Doebner reaction, an imine formed in situ can act as a hydrogen acceptor, being reduced while the dihydroquinoline is oxidized to the final quinoline product in a hydrogen-transfer process. nih.gov This spontaneous oxidation is a key feature of the reaction.
C-H Bond Activation Mechanisms
Modern organic synthesis offers C-H bond activation as a powerful tool for functionalizing heterocyclic compounds like quinoline. This approach involves the direct conversion of a C-H bond into a C-C or C-X bond, often mediated by a transition metal catalyst. However, for the de novo synthesis of a specifically substituted scaffold like 2-methylquinoline, this method is less direct than classical cyclizations.
Functionalization of a pre-formed quinoline ring via C-H activation is common but typically exhibits strong regioselectivity for the C2 and C8 positions, guided by coordination to the ring nitrogen. nih.gov Achieving selective C4 functionalization would require a more complex strategy, potentially involving specialized directing groups. Therefore, while C-H activation is a significant area of quinoline chemistry, classical methods like the Doebner reaction remain more straightforward for accessing the 2-methylquinoline-4-substituted pattern required for this synthesis.
Mechanisms of Carboximidamide Formation
The conversion of a nitrile to a carboximidamide (amidine) is the key transformation to obtain the final product. The most established method for this conversion is the Pinner reaction . nrochemistry.comwikipedia.orgsynarchive.com This reaction proceeds in two main stages, starting from a nitrile, which can be synthesized from the corresponding quinoline-4-carboxylic acid precursor via dehydration of the primary amide. openstax.org
The mechanism of the Pinner reaction is as follows:
Formation of a Pinner Salt: The 2-methylquinoline-4-carbonitrile (B1297338) is treated with an anhydrous alcohol (e.g., ethanol) and a strong acid, typically dry hydrogen chloride (HCl) gas. The acid protonates the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by the alcohol. This forms a protonated imino ester, known as a Pinner salt. nrochemistry.comnumberanalytics.com
Formation of the Amidine: The isolated Pinner salt is then treated with ammonia (B1221849) or an amine. Ammonia attacks the electrophilic carbon of the imino ester, leading to the elimination of the alcohol molecule and formation of the final carboximidamide product after deprotonation. nrochemistry.comorganic-chemistry.org
| Step | Reactants | Intermediate | Product | Description |
| 1 | Quinoline-4-carbonitrile, Alcohol (ROH), Acid (HCl) | Pinner Salt (Imino Ester Hydrochloride) | - | Acid-catalyzed nucleophilic addition of alcohol to the nitrile. |
| 2 | Pinner Salt, Ammonia (NH₃) | Tetrahedral Intermediate | 2-Methylquinoline-4-carboximidamide | Nucleophilic attack by ammonia followed by elimination of alcohol. |
Alternative, more modern methods for amidine synthesis involve the direct addition of amines to nitriles catalyzed by transition metals (e.g., Cu, Ni, Pd) or Lewis acids. acs.orgmdpi.comnih.gov These reactions often proceed through the coordination of the metal to the nitrile, which increases its electrophilicity and facilitates the nucleophilic attack by an amine. rsc.org
Catalytic Roles and Mechanisms in this compound Synthesis
Catalysis is integral to both the formation of the quinoline ring and the subsequent synthesis of the carboximidamide group.
For Quinoline Core Formation: The Doebner reaction is catalyzed by acids. wikipedia.org Both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like tin tetrachloride or boron trifluoride etherate, BF₃·OEt₂) are effective. nih.govwikipedia.org The acid catalyst plays multiple roles:
It activates the carbonyl groups of the aldehyde and/or pyruvic acid, facilitating nucleophilic attack.
It promotes the dehydration steps, such as the formation of the Schiff base and the final aromatization of the dihydroquinoline intermediate. wikipedia.org
In some cases, the Lewis acid can coordinate to the aniline nitrogen, which can influence the reactivity and regioselectivity of the cyclization, although this can sometimes be detrimental in related reactions like the Friedel-Crafts reaction. chemistrysteps.com
For Carboximidamide Formation: In the classical Pinner reaction, the catalyst is a strong acid like anhydrous HCl. Its role is to protonate the nitrile nitrogen, thereby activating the cyano group. numberanalytics.com This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like an alcohol.
In more contemporary metal-catalyzed approaches to amidine synthesis, the catalyst (e.g., a copper or nickel complex) acts as a Lewis acid. It coordinates to the lone pair of the nitrile's nitrogen, which similarly activates the nitrile for nucleophilic addition of an amine. mdpi.comrsc.org
Influence of Reaction Conditions on Product Distribution and Selectivity
The outcome of the synthesis is highly dependent on the specific reaction conditions employed at each stage.
In Quinoline Synthesis:
Aniline Substituents: The electronic nature of substituents on the aniline starting material significantly impacts the Doebner reaction. Electron-donating groups on the aniline ring increase its nucleophilicity and activate it towards the electrophilic cyclization step, generally leading to higher yields. sci-hub.sechemistrysteps.com Conversely, anilines with strong electron-withdrawing groups are less reactive and can result in low product yields under standard conditions. nih.govacs.org The position of substituents also dictates the regioselectivity of the ring closure. sci-hub.se
Catalyst and Solvent: The choice of acid catalyst and solvent is critical. Studies have shown that Lewis acids like BF₃·THF can be highly effective, and the optimal solvent can vary, with acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) sometimes providing better yields than alcohols like ethanol (B145695). nih.govacs.org
Reagent Stoichiometry and Addition: The order and rate of reagent addition can be crucial for minimizing side reactions and byproducts. For instance, slow, dropwise addition of pyruvic acid can improve yields in the Doebner reaction by suppressing its decomposition at higher temperatures. acs.org
| Parameter | Effect on Doebner Reaction | Source(s) |
| Aniline Substituent | Electron-donating groups increase yield; electron-withdrawing groups decrease yield. | sci-hub.seacs.org |
| Catalyst | Lewis acids like BF₃·THF can be more effective than Brønsted acids. | nih.gov |
| Solvent | Acetonitrile (MeCN) or THF can be superior to other solvents like ethanol or DMSO. | nih.gov |
| Reagent Addition | Slow addition of pyruvic acid can minimize byproducts and improve yield. | acs.org |
In Carboximidamide Synthesis: For the Pinner reaction, maintaining anhydrous (water-free) conditions is paramount. The presence of water would lead to the hydrolysis of the Pinner salt intermediate, producing an ester or carboxylic acid instead of the desired amidine. wikipedia.org Low temperatures are also often employed during the formation of the Pinner salt to prevent its decomposition. wikipedia.org
Derivatization and Structural Modification Strategies for the 2 Methylquinoline 4 Carboximidamide Scaffold
Substituent Effects on the Quinoline (B57606) Ring
The introduction of halogen atoms onto the quinoline ring is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability.
Selective fluorination of quinoline substrates can be achieved at room temperature using elemental fluorine–iodine mixtures, yielding 2-fluoro-derivatives. rsc.org This process is thought to involve the in-situ formation of a system that acts as a source of both iodonium (B1229267) and fluoride (B91410) ions, with the fluorination proceeding through a fluoride ion attack on an N-iodo-heterocyclic intermediate. rsc.org
Copper-catalyzed halogenation offers another route for modifying the quinoline ring. For instance, a copper-catalyzed method using sodium halides (NaCl, NaBr, NaI) allows for the halogenation of quinolines at the C5 and C7 positions under mild conditions. researchgate.net This approach is notable for its use of inexpensive halogen sources and its tolerance of various substrates. researchgate.net Another copper-promoted method enables the selective bromination of 8-aminoquinoline (B160924) amides at the C5 position using alkyl bromides as the halogenation reagents in the presence of air. researchgate.net
Furthermore, a metal-free protocol for the C5-H halogenation of 8-substituted quinoline derivatives has been developed using trihaloisocyanuric acid as the halogen source. researchgate.net This reaction proceeds at room temperature and is atom-economical. researchgate.net
Table 1: Halogenation Strategies for the Quinoline Ring
| Method | Reagents | Position of Halogenation | Key Features |
| Fluorination | Elemental fluorine–iodine mixtures | C2 | Room temperature, selective |
| Copper-Catalyzed Halogenation | Sodium halides (NaX), Copper catalyst | C5 and C7 | Mild conditions, inexpensive reagents |
| Copper-Promoted Bromination | Alkyl bromides, Copper catalyst | C5 (of 8-aminoquinolines) | Air as oxidant |
| Metal-Free Halogenation | Trihaloisocyanuric acid | C5 (of 8-substituted quinolines) | Room temperature, atom-economical |
The addition of alkyl and aryl groups to the quinoline scaffold can significantly impact its biological activity and physical properties. wikipedia.orglibretexts.org An alkyl group is a functional group consisting of carbon and hydrogen atoms arranged in a chain or ring, with the general formula CnH2n+1 for acyclic alkyls. wikipedia.orgquora.com
One synthetic approach involves a one-pot, metal-free reaction of quinoline-N-oxides with various amines in the presence of triflic anhydride (B1165640) to produce 2-alkyl/aryl/dialkylaminoquinolines. nih.gov This method is advantageous due to its mild reaction conditions and good functional group tolerance. nih.gov
The Doebner reaction, which typically synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid, can also be adapted. sci-hub.se By reacting pyruvic acid with aromatic amines in ethanol (B145695), novel 2-methylquinoline-4-carboxylic acid derivatives can be synthesized. sci-hub.se The reaction's regioselectivity is influenced by the electronic properties of the aniline derivatives, with electron-donating groups favoring the formation of the 2-methylquinoline-4-carboxylic acid. sci-hub.se
Furthermore, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group has been explored in the design of histone deacetylase (HDAC) inhibitors. nih.gov This modification, part of the "cap" group of the inhibitor, can form hydrophobic interactions within the active site of the enzyme. nih.gov
Table 2: Research Findings on Alkyl and Aryl Group Introduction
| Synthetic Method | Starting Materials | Resulting Derivative | Key Findings |
| Metal-Free Amination | Quinoline-N-oxides, Amines, Triflic anhydride | 2-Alkyl/aryl/dialkylaminoquinolines | Mild conditions, good functional group tolerance. nih.gov |
| Modified Doebner Reaction | Pyruvic acid, Aromatic amines | 2-Methylquinoline-4-carboxylic acid derivatives | Regioselective; favored by electron-donating groups on the aniline. sci-hub.se |
| HDAC Inhibitor Design | 2-Substituted phenylquinoline-4-carboxylic acid | HDAC inhibitors with modified cap group | Potential for hydrophobic interactions in enzyme active site. nih.gov |
Modifications at the Carboximidamide Functional Group
The carboximidamide group, also known as a guanidine (B92328) group, is a key pharmacophoric feature. nih.gov Its ability to participate in multiple hydrogen bonds and electrostatic interactions makes it a crucial element for molecular recognition. nih.gov
Modification of the guanidine group can be achieved using tailor-made precursors. For instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be used to synthesize Nω-alkylated guanidines. nih.gov This involves the reaction of the precursor with an amine that has been orthogonally deprotected. nih.gov
Another approach to modify the carboximidamide functionality is through derivatization for analytical purposes. 2-hydrazinoquinoline (B107646) (HQ) has been developed as a derivatizing agent for the liquid chromatography-mass spectrometry (LC-MS) analysis of various metabolites, including those with carboxyl groups. nih.gov This highlights the reactivity of the quinoline scaffold and its potential for conjugation.
The functional group itself can undergo reactions. For example, a guanidine moiety can react with hydrazine (B178648) to yield an amine. frontiersin.org This demonstrates that the carboximidamide group is not inert and its reactivity can be harnessed for further functionalization.
Design and Synthesis of Hybrid Scaffolds Incorporating 2-Methylquinoline-4-carboximidamide
Hybridization of the this compound scaffold with other heterocyclic systems is a powerful strategy to create novel molecules with potentially enhanced or synergistic biological activities.
The combination of quinoline and oxadiazole moieties has led to the development of hybrid compounds with notable biological activities. nih.gov The synthesis of these hybrids often involves the coupling of a quinoline derivative with an oxadiazole precursor.
One synthetic route involves the reaction of hydrazides with acyl chlorides to form acylhydrazide intermediates, which are then cyclized using a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole (B1194373) ring. mdpi.com For example, quinoline-based 1,3,4-oxadiazole-1,2,3-triazole conjugates have been synthesized using a pharmacophore hybridization approach. researchgate.net
Another strategy involves a multi-step synthesis starting from o-phenylenediamine, which is converted to a hydrazide. This hydrazide then reacts with an appropriate acid chloride, and the resulting intermediate is cyclized to form the quinoline-oxadiazole hybrid. nih.gov
Table 3: Synthesis of Quinoline-Oxadiazole Hybrids
| Starting Materials | Key Intermediates | Resulting Hybrid |
| Hydrazides, Acyl chlorides | Acylhydrazides | 1,3,4-Oxadiazole containing hybrids. mdpi.com |
| o-Phenylenediamine | Hydrazides | Quinoline-oxadiazole hybrids. nih.gov |
| 6-azido-4-(trifluoromethyl)quinolines, Terminal alkynes | Azido intermediates | Quinoline-oxadiazole-triazole conjugates. researchgate.net |
The fusion of quinoline and triazine rings has also yielded promising hybrid molecules. nih.gov The synthesis of these hybrids typically involves the condensation of a quinoline derivative with a triazine precursor. nih.govresearchgate.net
A common synthetic approach is the coupling of 2-chlorosubstituted quinoline-3-carbaldehydes with 4-amino-6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-ones. nih.govnih.gov The choice of solvent can influence the final product; for instance, using acetic acid can lead to hydroxy analogues, while benzene (B151609) may yield chloro derivatives. nih.gov
These quinoline-1,2,4-triazine hybrids have been synthesized and their structures confirmed using various spectroscopic techniques, including NMR, HRMS, and in some cases, single-crystal X-ray diffraction. researchgate.net
Other Heterocyclic Annulations
Heterocyclic annulation, the fusion of a new heterocyclic ring onto an existing molecular framework, is a powerful strategy to create structurally complex and diverse molecules. In the context of the 2-methylquinoline (B7769805) scaffold, this approach can lead to novel compounds with potentially unique biological activities.
One of the foundational methods for synthesizing the precursor 2-methylquinoline-4-carboxylic acids is the Doebner reaction. sci-hub.se This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. sci-hub.se The specific pathway and resulting products of the Doebner reaction can be influenced by the order in which the reactants are mixed, which can lead to the formation of different by-products, including derivatives of 2-methylquinoline-4-carboxylic acid. sci-hub.se
The versatility of the quinoline ring system allows for various chemical transformations. For instance, the quinoline ring can undergo oxidation to form quinoline N-oxide derivatives. Conversely, reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives. Furthermore, the quinoline ring is amenable to electrophilic substitution reactions, enabling the introduction of a wide array of substituents onto the aromatic core. These fundamental reactions provide the basis for creating a diverse library of 2-methylquinoline derivatives that can then be subjected to further structural modifications, including heterocyclic annulations.
A proposed mechanism for the formation of 2-methyl-4-carboxyquinoline involves the initial reaction between an aromatic amine and pyruvic acid in ethanol. sci-hub.se This is followed by cyclization, which has been observed to be regioselective, with the ring closure occurring at the position with less steric hindrance. sci-hub.se The reaction conditions, such as the use of ethanol as a solvent and stirring the mixture for a period of 2 to 5 hours, are crucial for the successful synthesis and precipitation of the quinoline products. sci-hub.se
| Reaction Type | Description | Potential for Annulation |
| Oxidation | Formation of quinoline N-oxides. | The N-oxide can activate the quinoline ring for further reactions. |
| Reduction | Conversion to tetrahydroquinoline derivatives. | The altered saturation of the ring can influence subsequent cyclization reactions. |
| Electrophilic Substitution | Introduction of various substituents onto the quinoline ring. | Functional groups introduced can serve as handles for building new heterocyclic rings. |
Development of Advanced Analogues with Tuned Properties
The development of advanced analogues from the this compound scaffold focuses on fine-tuning the molecule's properties to enhance its therapeutic potential. This is often guided by structure-activity relationship (SAR) studies, which investigate how specific chemical modifications influence biological activity.
For quinoline derivatives, SAR studies have identified several critical regions for modification. For a class of quinoline-4-carboxylic acid analogues that inhibit dihydroorotate (B8406146) dehydrogenase, three key areas have been highlighted: the C2 position, where bulky and hydrophobic substituents are favored; the C4 position, which strictly requires the carboxylic acid or its salt form; and the benzo portion of the quinoline ring, where appropriate substitutions can modulate activity. nih.gov
The lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another crucial property that can be tuned. In a study of 2-arylquinolines and their tetrahydroquinoline derivatives, it was found that the more lipophilic aromatic quinolines displayed better cytotoxic activity against certain cancer cell lines compared to their less lipophilic, partially saturated counterparts. rsc.org This suggests that increasing the lipophilicity of this compound analogues could be a viable strategy for enhancing their anticancer effects. rsc.org
Furthermore, the electronic properties of substituents on the quinoline ring can significantly impact the molecule's pKa and, consequently, its biological activity. For example, in a series of 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups at the 7-position were found to lower the pKa of both the quinoline ring nitrogen and a tertiary amino group in the side chain. researchgate.net This change in pKa was directly correlated with the compound's antiplasmodial activity, highlighting the importance of tuning electronic effects. researchgate.net
| Analogue Series | Key Findings | Implication for this compound |
| Quinoline-4-carboxylic acids nih.gov | Bulky, hydrophobic groups at C2 enhance activity. nih.gov | Modifications at the 2-methyl group could be beneficial. |
| 2-Arylquinolines rsc.org | Increased lipophilicity correlates with higher cytotoxicity. rsc.org | Introducing lipophilic groups could improve anticancer properties. |
| 4-Aminoquinolines researchgate.net | Electron-withdrawing groups at C7 alter pKa and biological activity. researchgate.net | Substitution on the benzo ring of the quinoline scaffold can tune activity. |
Advanced Structural Characterization and Analysis of 2 Methylquinoline 4 Carboximidamide Derivatives
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is an unparalleled tool for determining the exact three-dimensional structure of crystalline solids. For derivatives of 2-methylquinoline-4-carboximidamide, this technique elucidates not only the conformation of the individual molecule but also how these molecules arrange themselves in the solid state, governed by a network of non-covalent interactions.
The crystal packing of quinoline (B57606) derivatives is frequently dictated by a combination of hydrogen bonding and π–π stacking interactions. In related crystalline structures, such as those of quinoline carboxamides and carboxylic acids, intermolecular hydrogen bonds are prominent features. For instance, in 2-(4-methylphenyl)quinoline-4-carboxylic acid, molecules are linked into chains by O—H⋯N hydrogen bonds. nih.govresearchgate.net These chains can be further interconnected by C—H⋯O interactions, forming extensive two-dimensional networks. nih.gov
X-ray crystallography provides precise measurements of bond lengths and angles, offering insight into the hybridization and electronic environment of the atoms. In quinoline derivatives, the bond lengths within the heterocyclic ring system are characteristic of their aromatic nature. For example, in a synthesized quinoline dicarbamic acid derivative, the C-C distances within the benzene (B151609) portion of the quinoline moiety average around 1.41 Å, and the C-C(N)-C angles range from 116.62(9)° to 122.06(9)°. chemmethod.com
| Bond/Angle | Typical Value | Reference Compound |
|---|---|---|
| C-C (in benzene ring) | ~1.41 Å | Quinoline Dicarbamic Acid Derivative chemmethod.com |
| C-N (in quinoline ring) | ~1.36 Å | |
| C-C=O (angle) | ~115° - 120° | 2-(4-Methylphenyl)quinoline-4-carboxylic acid nih.gov |
| O=C-O (angle) | ~123° |
Advanced Spectroscopic Characterization Techniques
While X-ray crystallography maps atomic positions in the solid state, spectroscopic techniques probe the molecular structure and functional groups in various states, providing complementary and dynamic information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks.
In the ¹H NMR spectrum of a typical 2-methylquinoline (B7769805) derivative, the methyl group at the C2 position gives a characteristic singlet peak around 2.5-3.0 ppm. researchgate.netsci-hub.se The protons on the quinoline ring appear in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions. researchgate.netuncw.edu
The ¹³C NMR spectrum complements this information. The carbon of the C2-methyl group resonates at approximately 25 ppm. sci-hub.se The carbons of the quinoline ring appear between 100 and 160 ppm, with carbons attached to the nitrogen atom (C2 and C8a) resonating at the lower field end of this range. sci-hub.setsijournals.comnih.gov The carbon of a carbonyl or imino group at the C4 position would be expected to appear significantly downfield, often above 165 ppm. sci-hub.senih.gov
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | C2-CH₃ | 2.5 - 3.0 | researchgate.netsci-hub.se |
| Aromatic (Quinoline) | 7.0 - 9.0 | researchgate.netuncw.edu | |
| ¹³C | C2-CH₃ | ~25 | sci-hub.se |
| Aromatic (Quinoline) | 100 - 160 | sci-hub.setsijournals.comnih.gov | |
| C4-Carboxyl/Amide Carbonyl | >165 | sci-hub.senih.gov |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies. For a this compound derivative, the spectra would be expected to show several characteristic absorption bands.
The C=N stretch of the imidamide group would likely appear in the 1640-1690 cm⁻¹ region in the IR spectrum. The N-H bonds of the amidine group would produce stretching vibrations in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. Vibrations corresponding to the quinoline ring's C=C and C=N bonds would be found in the 1450-1620 cm⁻¹ region. In the IR spectrum of the related N-(quinolin-8-yl)quinoline-2-carboxamide, a strong amide C=O stretch is observed at 1678 cm⁻¹ and an N-H stretch is seen at 3314 cm⁻¹. nih.gov These values provide a reference for identifying the corresponding functional groups in carboximidamide derivatives.
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, often to four or five decimal places, which allows for the unambiguous determination of the elemental composition. frontiersin.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), quinoline derivatives often exhibit characteristic fragmentation pathways. A common fragmentation for the quinoline ring itself is the loss of a molecule of hydrogen cyanide (HCN, 27 mass units), leading to a stable fragment ion. chempap.org The side chains also undergo predictable fragmentation. For a 2-methylquinoline derivative, the molecular ion is typically stable and observed as the base peak. chempap.org The fragmentation of the 4-carboximidamide side chain would likely involve cleavages around the C-N and C=N bonds. The study of fragmentation patterns in related compounds, such as ketamine analogues which also contain a modified amine function, reveals characteristic losses of the amine group and other small molecules that help in structural elucidation. nih.gov This systematic fragmentation is crucial for identifying unknown derivatives and confirming proposed structures.
Computational Chemistry and Molecular Modeling Studies of 2 Methylquinoline 4 Carboximidamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity. nih.gov For 2-Methylquinoline-4-carboximidamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its molecular geometry and vibrational frequencies. researchgate.netresearchgate.net
The electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability. nih.govresearchgate.net From these frontier orbital energies, several conceptual DFT descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net
Table 1: Conceptual DFT Descriptors for this compound (Hypothetical Values)
| Descriptor | Symbol | Formula | Hypothetical Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -2.1 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.3 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.2 eV |
| Chemical Softness | S | 1/η | 0.45 eV-1 |
Furthermore, DFT calculations are instrumental in predicting vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic and anharmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, confirming the compound's structure. researchgate.net
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. hakon-art.com For a flexible molecule like this compound, which has rotatable bonds, identifying the most stable conformation (the one with the lowest potential energy) is crucial for understanding its interactions. hakon-art.comresearchgate.net
Energy minimization is the computational process of finding this lowest energy state. hakon-art.com Algorithms such as Steepest Descent, Conjugate Gradient, and Newton-Raphson are employed to systematically alter the geometry of the molecule until a local or global energy minimum is found on the potential energy surface. hakon-art.com This process refines the 3D structure of the molecule, providing a realistic model for subsequent studies like molecular docking. hakon-art.comresearchgate.net The analysis can reveal a landscape of different energy states, with the lowest energy state representing the most probable conformation of the molecule. hakon-art.com
Table 2: Hypothetical Conformational Energy States for this compound
| Conformation | Energy State | Relative Potential Energy (kcal/mol) |
|---|---|---|
| 1 | Global Minimum | 0.0 |
| 2 | Local Minimum | +1.5 |
| 3 | Transition State | +5.2 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations provide insights into static structures, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule's conformation changes over time. mdpi.comnih.gov This provides a dynamic picture of the conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. nih.govscielo.br
MD simulations are also essential for studying solvation effects, which describe the interactions between the solute (this compound) and the solvent molecules. frontiersin.org By explicitly including solvent molecules (like water) in the simulation box, it is possible to analyze how the solvent influences the solute's conformation and dynamics. nih.govfrontiersin.org The solvation free energy, which quantifies the stability of the molecule in a particular solvent, can be calculated from these simulations and is crucial for understanding its behavior in a biological environment. frontiersin.org These simulations typically run for nanoseconds to microseconds to capture biologically relevant motions. scielo.br
Molecular Docking and Binding Affinity Predictions in Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is central to drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net
Ligand-Protein Interaction Profiling (e.g., Enzyme Active Sites)
Ligand-protein interaction profiling involves docking the ligand into the active site of a target protein to identify key interactions that stabilize the complex. researchgate.netrsc.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govnih.gov By analyzing the docked pose, researchers can identify the specific amino acid residues in the active site that are crucial for binding. nih.govsemanticscholar.org This information is vital for understanding the basis of the molecule's potential biological activity and for designing more potent derivatives. researchgate.net
Table 3: Hypothetical Ligand-Protein Interaction Profile for this compound
| Target Protein | Interacting Amino Acid Residue | Interaction Type |
|---|---|---|
| Hypothetical Kinase A | LYS-7 | Hydrogen Bond |
| VAL-14 | Hydrophobic Interaction | |
| PHE-15 | Pi-Pi Stacking | |
| ILE-18 | Hydrophobic Interaction |
Predictive Modeling of Binding Modes
Predictive modeling of binding modes aims to determine the most likely three-dimensional arrangement of the ligand within the protein's binding site. nih.govdergipark.org.tr Since a ligand can often adopt multiple binding poses, computational models use scoring functions to estimate the binding affinity for each pose. nih.gov The binding affinity, often expressed as a binding energy (in kcal/mol), indicates the strength of the interaction, with more negative values suggesting stronger binding. nih.govdergipark.org.tr
These predictive models are crucial because the specific binding mode dictates the functional effect of the ligand. nih.gov By identifying the most energetically favorable binding mode, researchers can generate hypotheses about the molecule's mechanism of action. nih.govchemrxiv.org
Table 4: Predicted Binding Modes and Affinities for this compound (Hypothetical)
| Binding Mode ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | LYS-7, PHE-15, TRP-25 |
| 2 | -7.2 | VAL-14, ALA-85 |
QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptors
The development of a robust QSAR model involves several key steps. Initially, a dataset of quinoline (B57606) derivatives with known biological activities is compiled. nih.gov Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several classes:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies. trdizin.gov.trdergipark.org.tr
Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its absorption and distribution. trdizin.gov.trdergipark.org.tr
Thermodynamic descriptors: These pertain to the energetic properties of the molecule. dergipark.org.tr
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. nih.govnih.gov The validity and predictive power of the resulting model are then rigorously assessed through internal and external validation techniques. mdpi.com
For quinoline derivatives, studies have shown that descriptors such as molecular volume, ionization potential, molecular softness, dipole moment, molar refractivity, and hydrophobicity are often crucial in determining their biological activity. researchgate.net For instance, in a study on 5,8-quinolinequinone derivatives, the electrophilicity index and electronegativity were found to be significant predictors of their anti-proliferative and anti-inflammatory activities. dergipark.org.tr
To illustrate the types of descriptors that would be relevant for a QSAR study of this compound, the following table presents a hypothetical set of calculated descriptors based on general knowledge of quinoline structures.
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Significance in QSAR Models of Quinolines |
| Topological | Wiener Index | 158 | Describes molecular branching and compactness. |
| Geometrical | Molecular Surface Area | 210 Ų | Relates to the accessibility of the molecule to its target. |
| Electronic | Dipole Moment | 3.5 D | Influences polar interactions with biological targets. researchgate.net |
| Electronic | HOMO Energy | -6.2 eV | Related to the molecule's ability to donate electrons. dergipark.org.tr |
| Electronic | LUMO Energy | -1.8 eV | Related to the molecule's ability to accept electrons. dergipark.org.tr |
| Hydrophobic | LogP | 2.1 | Indicates the partitioning between octanol (B41247) and water, affecting bioavailability. |
These descriptors, once calculated for a series of analogous compounds, would form the basis for developing a predictive QSAR model for a specific biological endpoint.
In Silico Prediction of Chemical Reactivity and Selectivity
Computational methods provide powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound, offering insights that can guide synthetic efforts and mechanistic studies.
The reactivity of a molecule is fundamentally governed by its electronic structure. trdizin.gov.trdergipark.org.tr Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate various electronic properties that serve as reactivity indices. trdizin.gov.trdergipark.org.tr Key parameters include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). dergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) indicate nucleophilic sites prone to electrophilic attack, while regions of positive potential (blue) indicate electrophilic sites susceptible to nucleophilic attack.
For quinoline derivatives, computational studies have demonstrated that these reactivity descriptors can successfully predict their behavior in chemical reactions.
The prediction of selectivity, particularly regioselectivity and stereoselectivity, is another crucial aspect of computational chemistry. For a molecule like this compound, which possesses multiple potential reaction sites, computational methods can help determine the most likely site of attack. By calculating the local reactivity indices, such as Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices, it is possible to identify the most reactive atoms for specific types of reactions.
For instance, in electrophilic aromatic substitution reactions on the quinoline ring system, the calculated local softness or the distribution of the HOMO can indicate the preferred position of attack. Similarly, for nucleophilic reactions, the distribution of the LUMO or local electrophilicity indices can pinpoint the most susceptible sites.
The following table summarizes key computational parameters used to predict the reactivity and selectivity of quinoline derivatives, which would be applicable to this compound.
| Parameter | Definition | Application in Predicting Reactivity/Selectivity of Quinolines |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater nucleophilicity and susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electrophilicity and susceptibility to nucleophilic attack. |
| Electronegativity (χ) | The power of an atom or group to attract electrons. | Provides a measure of the overall reactivity. dergipark.org.tr |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Harder molecules are generally less reactive. dergipark.org.tr |
| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the electrophilic nature of the molecule. dergipark.org.tr |
| Fukui Functions | Describe the change in electron density at a given point in the molecule when an electron is added or removed. | Identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. |
Through the application of these computational tools, a detailed understanding of the chemical behavior of this compound can be achieved, even in the absence of extensive experimental data. These theoretical insights are invaluable for the rational design of new synthetic routes and for predicting the potential interactions of the molecule in a biological environment.
Principles of Structure Activity Relationship Sar for 2 Methylquinoline 4 Carboximidamide Derivatives
Impact of Substituents on Molecular Interactions and Recognition
The introduction of different substituents onto the 2-methylquinoline-4-carboximidamide core can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These changes directly impact how the molecule interacts with its biological target.
Research into related quinoline (B57606) carboxamides has shown that both the quinoline core and the carboxamide moiety are amenable to substitutions that can enhance potency and selectivity. For instance, in a series of 2-arylquinolines, substitutions at the C-6 position of the quinoline ring were found to be particularly important for anticancer activity against specific cell lines like PC3 and HeLa. rsc.org The nature of the substituent at the C-2 position is also a key determinant of activity. While the parent compound features a methyl group, replacing it with larger aryl groups, such as a p-tolyl group, has been explored in related quinoline-4-carboxamide series. acs.org
Furthermore, modifications to the amide portion of the side chain play a significant role. In studies on quinoline-4-carboxamides as antimalarial agents, replacing aromatic amines with non-aromatic cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) at the amide nitrogen retained or even improved activity while enhancing properties like metabolic stability and solubility. griffith.edu.au The length of the linker between the amide and the terminal amine is also crucial; an ethyl linker was often found to be optimal compared to longer chains. griffith.edu.au Electron-withdrawing substituents on other parts of the molecule, such as in related 2-styrylquinolines, have also been shown to be important for anticancer activity. nih.gov
These findings suggest that a systematic exploration of substituents on the this compound scaffold is essential. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on the quinoline ring, as well as the nature of the group attached to the carboximidamide nitrogen, are expected to be key modulators of biological activity.
Table 1: Impact of Substituents on the Activity of Quinoline Carboxamide Derivatives
| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| Quinoline C-2 | Aryl groups (e.g., p-tolyl) | Tolerated and can be optimized for potency. | acs.org |
| Quinoline C-6 | Phenyl or 3,4-methylenedioxyphenyl | Displayed important anticancer activity. rsc.org | rsc.org |
| Amide Nitrogen | Cyclic amines (e.g., pyrrolidine) | Retained activity, improved stability and solubility. | griffith.edu.au |
| Amide Nitrogen | Dimethylamine | Led to a drop in potency compared to cyclic amines. | griffith.edu.au |
Stereochemical Influence on Molecular Behavior
Stereochemistry is a fundamental aspect of molecular recognition, as biological targets like enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms in a molecule can determine its ability to fit into a binding site and elicit a biological response.
For quinoline derivatives, the influence of stereochemistry has been noted. For example, in the case of the antimalarial drug chloroquine (B1663885), which is a 4-substituted quinoline, the D-isomer is known to be less toxic than its L-isomer, highlighting that stereoisomers can have different biological profiles. pharmacy180.com In another study on N-substituted 2-arylquinazolinones (a related heterocyclic system), the cytotoxic activity was significantly affected by the nature of N3-alkyl substituents, with a sec-butyl derivative showing a potent and superior profile of activity, suggesting that the steric and electronic properties conferred by this chiral center are crucial. nih.gov
While specific research on the stereoisomers of this compound is not widely documented in the reviewed literature, these examples from related structures underscore the potential importance of chirality. If chiral centers are introduced into the molecule, for instance, through substituents on the quinoline ring or on the carboximidamide side chain, it is highly probable that the resulting enantiomers or diastereomers will exhibit different potencies and toxicities. Therefore, the synthesis and evaluation of individual stereoisomers would be a critical step in the optimization of any lead compound based on this scaffold.
Conformation-Activity Relationships
The biological activity of a molecule is dependent not only on its static structure but also on its conformational flexibility. A molecule can exist in various spatial arrangements (conformers), and typically only one or a few of these conformers are responsible for binding to a biological target. The relationship between the preferred conformation and biological activity is known as the conformation-activity relationship.
Understanding and controlling the conformation of a drug candidate can lead to significant improvements in potency and selectivity. In a study of a non-amidine Factor Xa inhibitor, which features a complex heterocyclic system, X-ray crystal analysis revealed a specific binding mode where the molecule adopted a restricted conformation. nih.gov This restriction was stabilized by a novel intramolecular sulfur-oxygen interaction. Computational energy calculations confirmed that the conformers with this specific interaction were the most stable. nih.gov This suggests that pre-organizing a molecule into its bioactive conformation can enhance its affinity for the target by reducing the entropic penalty of binding.
For this compound derivatives, the rotational bonds, such as the one between the quinoline ring and the carboximidamide group, and bonds within the side chain, allow for conformational flexibility. It is likely that a specific conformation is required for optimal interaction with a target protein. Molecular modeling, computational chemistry, and techniques like X-ray crystallography can be employed to identify the bioactive conformation. This knowledge can then be used to design more rigid analogues that are "locked" in this active conformation, potentially leading to compounds with enhanced activity. nih.gov
Positional Effects of Functional Groups on Research Outcomes
The specific position of functional groups on the quinoline nucleus is a well-established determinant of biological activity. Moving a substituent from one position to another can lead to vastly different research outcomes, including changes in potency, mechanism of action, and selectivity.
SAR studies on antimalarial quinolines provide classic examples of these positional effects. The presence of a chlorine atom at the C-7 position of the quinoline ring is considered optimal for the activity of compounds like chloroquine. pharmacy180.com Conversely, introducing a methyl group at C-3 has been shown to reduce activity, while a methyl group at C-8 can abolish it completely. pharmacy180.com This demonstrates a high degree of sensitivity to the substitution pattern on the benzo part of the quinoline system.
The position of the carboxamide linkage itself is also a critical factor. The incorporation of a carboxamide group at different positions on the quinoline framework is a known strategy for modifying pharmacological properties, particularly anticancer potency. nih.gov This suggests that while the 4-carboximidamide scaffold is the focus here, exploring analogues with the side chain at other positions, such as C-2 or C-6, could lead to the discovery of compounds with different or improved biological profiles. The flat, aromatic structure of the quinoline ring allows it to fit into nucleotide-binding pockets of some enzymes, and the precise positioning of the side chain dictates how the molecule anchors within that pocket and interacts with surrounding amino acid residues. researchgate.net
Table 2: Positional Effects of Substituents on Quinoline Ring Activity
| Position | Substituent | Effect on Antimalarial Activity | Reference |
|---|---|---|---|
| C-3 | Methyl group | Reduces activity | pharmacy180.com |
| C-7 | Chloro group | Optimal for activity | pharmacy180.com |
| C-8 | Methyl group | Abolishes activity | pharmacy180.com |
Emerging Research Applications in Chemical Science Excluding Clinical and Pharmacological Applications
Application as Research Probes and Sensors
The development of molecular probes and sensors is a critical area of chemical research, enabling the detection and quantification of various analytes. The structural characteristics of 2-Methylquinoline-4-carboximidamide make it a prime candidate for these applications.
The quinoline (B57606) moiety is a well-established fluorophore, and its derivatives are extensively used in creating fluorescent probes for bioimaging. tandfonline.com These probes are indispensable tools in molecular biology for staining cells, tracking biomolecules, and detecting specific analytes within cellular environments. tandfonline.comnih.gov The fluorescence of quinoline-based molecules can be finely tuned by modifying their substituents, which influences their photophysical properties. nih.gov
For instance, the addition of an N-dimethyl group to a quinoline moiety on a bioactive steroid was shown to induce fluorescence, turning the entire molecule into a trackable probe for cell imaging. nih.gov This new fluorescent analog, RM-581-Fluo, was observed to accumulate in the endoplasmic reticulum, providing a valuable tool for investigating its mechanism of action. nih.gov Similarly, quinoline derivatives have been designed as pH-sensitive probes for live-cell imaging. nih.gov Given that this compound possesses this fluorescent quinoline core, it holds significant potential for development into a novel fluorescent probe. The carboximidamide group could serve as a binding site for specific analytes or as a modulator of the quinoline's fluorescent properties in response to environmental changes like pH.
| Potential Application | Basis of Potential | Relevant Research on Analogues |
| Fluorescent Probes | The inherent fluorescence of the quinoline scaffold. | Quinoline-based scaffolds are widely explored as molecular probes and chemosensors. tandfonline.com |
| Bioimaging Agents | Tunable photophysical properties allow for specific cellular staining and tracking. | A quinoline-based anticancer agent was converted into a fluorescent dye for cell imaging. nih.gov |
| pH Sensors | The nitrogen atoms in the quinoline ring and carboximidamide group can be protonated, altering fluorescence. | Quinoline scaffolds have been developed for use in pH-sensitive, live-cell imaging. nih.gov |
Use in Materials Science
The field of materials science constantly seeks new organic molecules with specific electronic and photophysical properties for use in advanced devices. Quinoline derivatives have shown promise in this area, particularly in solar energy conversion and light-emitting technologies.
In the realm of OLEDs, which require materials that can efficiently emit light upon electrical excitation, quinoline derivatives have been synthesized and tested as emitters. tandfonline.comtandfonline.comresearchgate.net For example, benzo[q]quinoline derivatives have been shown to be efficient emitters, and their non-planar structure can help reduce self-aggregation, which often diminishes light-emitting efficiency. tandfonline.comtandfonline.com Other research has focused on creating quinoline-based materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org
Given this context, this compound could potentially be adapted for these applications. The quinoline core provides the necessary photophysical and electronic transport properties, while the carboximidamide group could be modified to serve as an anchoring group to the semiconductor surface in a DSSC or to tune the emission properties in an OLED.
| Device | Potential Role of this compound | Supporting Research |
| DSSC | Could serve as a photosensitizer or co-sensitizer. | New quinoline-derivative dyes have been proposed and investigated for DSSC applications. nih.govresearchgate.net |
| OLED | Could function as an emitting material or an electron-transporting material. | Benzo[q]quinoline derivatives have been successfully used as emitters in OLEDs. tandfonline.comtandfonline.com |
Role as Synthetic Intermediates for Complex Molecular Architectures
Quinoline derivatives, particularly those with reactive functional groups, are valuable building blocks in organic synthesis. nih.gov Quinoline-4-carboxylic acids are recognized as important synthetic intermediates because they can be transformed into a wide range of other bioactive molecules. nih.gov
The synthesis of the 2-methylquinoline-4-carboxylic acid scaffold can be achieved through various methods, including the Doebner reaction, which involves reacting an aniline (B41778), an aldehyde, and pyruvic acid. nih.govsci-hub.se It has been noted that 2-methylquinoline-4-carboxylic acid derivatives can sometimes be formed as by-products in this reaction, and specific conditions can be optimized for their direct synthesis. sci-hub.se
This compound would likely be synthesized from its corresponding carboxylic acid or nitrile precursor. Once formed, the carboximidamide group itself is a versatile functional handle. It can undergo various chemical transformations, allowing for the construction of more complex molecular structures, such as heterocyclic systems or molecules designed for specific biological or material science applications. Its role as a key precursor is highlighted by the application of related 2-aryl-quinoline-4-carboxylic acids in the construction of other quinolone-based structures. acs.org
Catalytic Applications or Ligands in Organometallic Chemistry
The carboximidamide functional group is structurally related to guanidines. The deprotonated form, a carboximidate, is analogous to a guanidinate. Guanidinates are highly versatile ligands in organometallic chemistry due to their strong electron-donating character and steric tuneability. They can stabilize a wide variety of metal centers in different oxidation states.
Similarly, ligands containing carboxamide groups have been explored in copper coordination chemistry. nih.gov The nitrogen and oxygen atoms of the carboxamide can coordinate to a metal center. Given that this compound contains both a quinoline ring (with a coordinating nitrogen atom) and a carboximidamide group, it could act as a multidentate ligand. youtube.com Such ligands, which bind to a metal from multiple positions, are known as chelating ligands and can form highly stable metal complexes. youtube.com The resulting organometallic complexes could find applications in catalysis, where the ligand modulates the electronic properties and reactivity of the metal center. youtube.com
Chemical Biology Tools for Molecular Pathway Elucidation
Chemical biology aims to understand complex biological systems using chemical tools. Fluorescent small molecules are paramount in these efforts, serving as probes to visualize and study molecular pathways without the need for direct drug development. nih.gov
As established, a fluorescent version of a bioactive molecule can be a powerful tool for tracking its journey and localization within a cell. nih.gov The work with the fluorescent quinoline derivative RM-581-Fluo, which was found to accumulate in the endoplasmic reticulum, exemplifies this approach. This localization provided crucial insights into its potential mechanism of action, suggesting it may trigger apoptosis through ER-stress. nih.gov
Therefore, if this compound or a fluorescently enhanced version of it were attached to a bioactive molecule, it could serve as a reporter tag. By using techniques like confocal microscopy, researchers could track the tagged molecule's distribution and interactions within living cells, helping to elucidate complex molecular and signaling pathways.
Future Perspectives and Research Trajectories for 2 Methylquinoline 4 Carboximidamide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Doebner-von Miller, Skraup, and Conrad-Limpach reactions. nih.gov However, these methods often involve harsh conditions, hazardous reagents, and long reaction times, prompting a shift towards more sustainable and efficient synthetic strategies. nih.govacs.org
Green Chemistry Approaches: The future of 2-methylquinoline-4-carboximidamide synthesis lies in the adoption of green chemistry principles. ijpsjournal.com This includes the use of environmentally benign solvents like water and ethanol (B145695), and the employment of reusable catalysts. researchgate.netasianpubs.org Researchers are exploring microwave-assisted and ultrasound-promoted reactions to accelerate synthesis and reduce energy consumption. nih.gov One-pot multicomponent reactions (MCRs) are also gaining traction as they offer a streamlined approach to constructing complex quinoline scaffolds in a single step. rsc.org
Catalytic Systems: The development of novel catalytic systems is crucial for advancing the synthesis of quinoline derivatives. asianpubs.org This includes the use of polymer-supported sulfonic acid and other heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. asianpubs.org The choice of catalyst can also influence the regioselectivity of the reaction, allowing for precise control over the final product's structure.
A notable development is the discovery of a new by-product, a 2-methylquinoline-4-carboxylic acid derivative, in the Doebner reaction, which has led to new methods for synthesizing these compounds by reacting pyruvic acid with aromatic amines in ethanol. sci-hub.se This highlights the potential for discovering novel synthetic pathways even within well-established reactions. sci-hub.se
Advanced Computational Design of Derivatives
In silico methods are becoming indispensable tools in the design of novel this compound derivatives with enhanced properties. nih.gov Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into the interactions between these compounds and their biological targets. nih.govmdpi.comnih.gov
QSAR and Molecular Modeling: 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help in understanding the relationship between the three-dimensional structure of quinoline derivatives and their biological activity. mdpi.comresearchgate.net By analyzing the contour maps generated from these models, researchers can identify key structural features that can be modified to enhance activity. mdpi.com
Virtual Screening and ADMET Prediction: Virtual screening of large compound libraries allows for the rapid identification of promising drug candidates. mdpi.com Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at an early stage of drug discovery helps in filtering out compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of development. nih.govtandfonline.com
Recent studies have utilized these computational tools to design new quinoline-based ligands with potential anticancer properties, demonstrating the power of in silico approaches in guiding the synthesis of novel therapeutic agents. nih.govmdpi.com
Exploration of New Chemical Reactivity and Transformations
The chemical reactivity of the this compound scaffold offers numerous possibilities for derivatization and functionalization. The quinoline ring system and the carboximidamide group can undergo a variety of chemical transformations, leading to the generation of diverse chemical entities with unique properties.
Future research will likely focus on exploring novel reactions and transformations of this scaffold. This could involve the development of new methods for introducing various substituents onto the quinoline ring, as well as exploring the reactivity of the carboximidamide moiety to create novel functional groups. For instance, the synthesis of 2-methyl-quinoline-4-carboxylic acid hydrazide has been reported, which can serve as a precursor for further chemical modifications. chemicalbook.com
The order of adding reactants in reactions like the Doebner reaction has been shown to be crucial in determining the final product, suggesting that careful control of reaction conditions can lead to new and unexpected chemical transformations. sci-hub.se
Integration with High-Throughput Screening for Chemical Libraries
High-throughput screening (HTS) is a powerful technology for identifying biologically active compounds from large chemical libraries. nih.govagilent.com The integration of this compound derivatives into HTS campaigns can accelerate the discovery of new lead compounds for various therapeutic targets. curiaglobal.com
Library Design and Composition: The design of chemical libraries for HTS is critical for success. nih.govoup.com Libraries of this compound derivatives should be designed to cover a diverse chemical space while also incorporating features known to be important for biological activity. curiaglobal.comoup.com This can be achieved through a combination of computational library design and innovative synthetic chemistry. curiaglobal.com
Screening Platforms: Various HTS platforms can be utilized to screen these libraries against a wide range of biological targets. nih.gov This includes target-based screening, where compounds are tested for their ability to modulate the activity of a specific protein, and phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes. curiaglobal.com
The availability of diverse screening collections, including those from commercial vendors and academic institutions, provides ample opportunities to test the biological activity of novel this compound derivatives. stanford.eduupenn.edu
Interdisciplinary Research with Material Science and Chemical Engineering
The unique properties of quinoline derivatives make them attractive candidates for applications in material science and chemical engineering. rsc.orgmit.edu Interdisciplinary research in these areas can unlock new functionalities and applications for this compound and its derivatives.
Materials Science: In materials science, quinoline-based compounds are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. mit.edu The ability to tune the photophysical and electronic properties of these compounds through chemical modification makes them highly versatile building blocks for new materials. mit.edu For example, the development of materials that switch between amorphous and crystalline states can be used to create novel optical switches. mit.edu
Chemical Engineering: In chemical engineering, the focus may be on developing scalable and cost-effective processes for the production of this compound and its derivatives. This includes process optimization, reactor design, and the development of continuous manufacturing processes. The use of these compounds in applications such as corrosion inhibition and as components in functional polymers are also areas of active research.
The synergy between chemistry, materials science, and chemical engineering will be crucial for translating the potential of this compound into practical applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Methylquinoline-4-carboximidamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with ketones or aldehydes, followed by functional group modifications. For example, analogous quinoline derivatives (e.g., 4-Methoxyquinoline-2-carboximidamide) are synthesized under inert atmospheres (e.g., nitrogen) to prevent oxidation, using catalysts like PdCl₂(PPh₃)₂ for cross-coupling reactions . Optimization includes:
- Temperature control (e.g., reflux in ethanol at 80°C).
- Solvent selection (polar aprotic solvents like DMF for improved solubility).
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, methoxy and methyl groups in analogous quinolines show distinct singlet peaks in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and imidamide functionalization .
- Infrared (IR) Spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹) in the carboximidamide group .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodology :
- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ calculations.
- Cellular Viability Assays : MTT or resazurin-based assays in cell lines relevant to the target disease (e.g., cancer).
- Controls : Include positive controls (known inhibitors) and solvent-only blanks to isolate compound effects .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Functional Selection : Hybrid functionals (e.g., B3LYP) combine exact exchange and gradient corrections for accurate thermochemical data, as demonstrated in Becke’s work .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
- Applications : Calculate HOMO-LUMO gaps to predict reactivity or solvatochromic effects .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodology :
- Purity Verification : Re-analyze compounds via NMR/MS to exclude degradation products .
- Assay Standardization : Compare protocols for variables like pH, temperature, and cell passage number.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors across studies .
Q. How can X-ray crystallography determine the crystal structure of this compound?
- Methodology :
- Data Collection : Use synchrotron radiation for high-resolution diffraction.
- Refinement : Employ SHELX software for structure solution (direct methods) and refinement (least-squares minimization). For example, SHELXL refines anisotropic displacement parameters for heavy atoms .
Q. What in silico approaches elucidate the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with the carboximidamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
